molecular formula C15H17N3O2 B5489499 N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B5489499
M. Wt: 271.31 g/mol
InChI Key: PBNWPNSQLZZXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea (EMPU) is a chemical compound that has shown great potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea involves the inhibition of various enzymes and signaling pathways. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea induces cell cycle arrest and apoptosis. In neurons, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea protects against oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea reduces the production of pro-inflammatory cytokines. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has also been shown to be stable under various conditions, which makes it suitable for use in various experimental settings. However, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One potential direction is to study its potential applications in other fields of research, such as cardiovascular disease and diabetes. Another potential direction is to study the effects of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in vivo, using animal models. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea and to identify potential targets for its use in various fields of research.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea can be synthesized using a method that involves the reaction of 4-ethoxyaniline with 4-methyl-2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at a temperature of 80-85°C for several hours. The resulting product is purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been studied for its potential applications in various fields of research, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to protect neurons from oxidative stress and inflammation. In inflammation, N-(4-ethoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-20-13-6-4-12(5-7-13)17-15(19)18-14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNWPNSQLZZXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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